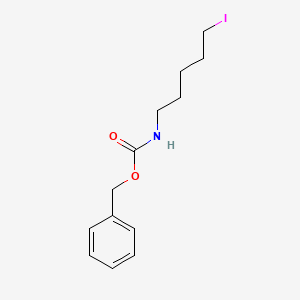

Benzyl N-(5-iodopentyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

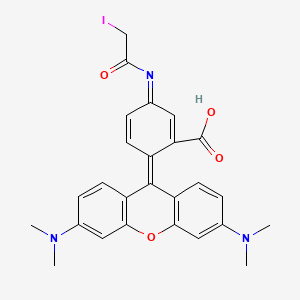

説明

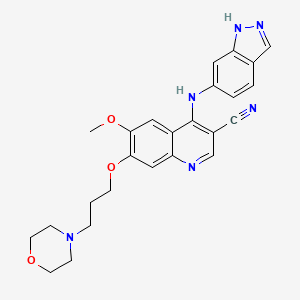

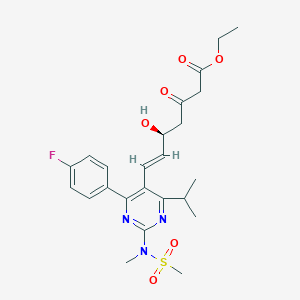

Benzyl N-(5-iodopentyl)carbamate is an organic compound with the molecular formula C13H18INO2 . Its molecular weight is 347.19 . It is a type of carbamate, which is a key structural motif in many approved drugs and prodrugs .

Synthesis Analysis

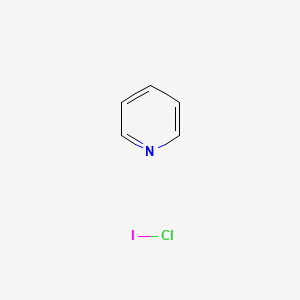

The synthesis of carbamates, such as Benzyl N-(5-iodopentyl)carbamate, can be achieved through various methods. One common method involves the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and TBAI . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .Molecular Structure Analysis

The carbamate functionality in Benzyl N-(5-iodopentyl)carbamate is related to amide-ester hybrid features . It imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety .Chemical Reactions Analysis

Carbamates, including Benzyl N-(5-iodopentyl)carbamate, are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They can modulate inter- and intramolecular interactions with target enzymes or receptors .科学的研究の応用

Inhibition of Cholinesterases : Novel sulfonamide-based carbamates, including benzyl carbamates, have shown strong inhibition of butyrylcholinesterase (BChE), which is significant for potential treatments of neurodegenerative diseases like Alzheimer's. The study by Magar et al. (2021) reported compounds with significant inhibitory activity against BChE, with some being more active than clinically used rivastigmine (Magar et al., 2021).

Selective Inhibitors for Enzymes : Another study by Carolan et al. (2010) developed isosorbide-based benzyl carbamates that are potent and selective inhibitors of human butyrylcholinesterase (BuChE), a key enzyme in the treatment of Alzheimer's Disease (Carolan et al., 2010).

Catalysis in Organic Synthesis : Zhang et al. (2006) demonstrated the use of benzyl carbamates in the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, contributing to the efficient formation of important organic compounds (Zhang et al., 2006).

Antitumor and Antifilarial Activity : Research by Ram et al. (1992) explored benzimidazole-2-carbamates, which demonstrated significant in vivo antifilarial activity and in vitro antitumor effects, indicating their potential as therapeutic agents (Ram et al., 1992).

Thermal Stabilization of Polyurethane : Beachell and Son (1964) studied the role of N-substituted polyurethanes, including benzyl carbamates, in enhancing the thermal stability of polyurethane, which has implications in material science (Beachell & Son, 1964).

Development of Antibiotics : Gage et al. (2000) reported the use of carbamates, including benzyl derivatives, in the synthesis of new classes of oxazolidinone antibiotics, contributing to the development of novel antibacterial agents (Gage et al., 2000).

Molecular Transformations in Photolysis : Suginome and Senboku (1994) studied the formation of 5-iodopentyl formate in the photolysis of cyclopentanol hypoiodite, providing insights into the mechanisms of molecular transformations involving carbamate derivatives (Suginome & Senboku, 1994).

Safety And Hazards

特性

IUPAC Name |

benzyl N-(5-iodopentyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18INO2/c14-9-5-2-6-10-15-13(16)17-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTGXJIELWZFIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442273 |

Source

|

| Record name | Carbamic acid, (5-iodopentyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N-(5-iodopentyl)carbamate | |

CAS RN |

194225-78-0 |

Source

|

| Record name | Carbamic acid, (5-iodopentyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate](/img/structure/B1311804.png)

![2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B1311818.png)

![3-[Ethyl-(3-methoxy-phenyl)-amino]-propionic acid](/img/structure/B1311822.png)

![2-Iodobenzo[d]thiazol-6-ol](/img/structure/B1311827.png)

![3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate](/img/structure/B1311829.png)